molecular formula C12H13BrClFN2O B6288877 (3-Bromo-6-chloro-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone CAS No. 2504202-64-4

(3-Bromo-6-chloro-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B6288877
CAS No.: 2504202-64-4
M. Wt: 335.60 g/mol
InChI Key: OJJWLLBLNYNMAW-UHFFFAOYSA-N
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Description

(3-Bromo-6-chloro-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone is a complex organic compound that features a combination of halogenated phenyl and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-6-chloro-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Halogenation: Introduction of bromine, chlorine, and fluorine atoms to the phenyl ring.

    Piperazine Derivatization: Formation of the piperazine ring and its subsequent methylation.

    Coupling Reaction: The final step involves coupling the halogenated phenyl ring with the piperazine derivative under controlled conditions, often using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-6-chloro-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

(3-Bromo-6-chloro-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex chemical entities used in various industries.

Mechanism of Action

The mechanism of action of (3-Bromo-6-chloro-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs) or enzymes. The compound may modulate the activity of these targets, leading to downstream effects on cellular pathways. For instance, it could act as an inhibitor or activator of certain enzymes, thereby influencing biochemical processes within the cell.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-6-chloro-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone: can be compared with other halogenated phenyl-piperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of halogen atoms and the piperazine ring, which may confer distinct pharmacological properties compared to its analogs. This unique structure can result in different binding affinities and selectivities for biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(3-bromo-6-chloro-2-fluorophenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrClFN2O/c1-16-4-6-17(7-5-16)12(18)10-9(14)3-2-8(13)11(10)15/h2-3H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJWLLBLNYNMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C=CC(=C2F)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrClFN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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